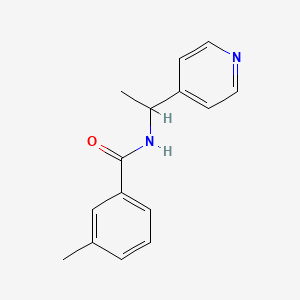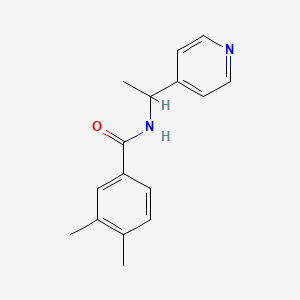
N-ethyl-2-(3-nitroanilino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-2-(3-nitroanilino)acetamide, also known as NEAA, is a synthetic compound that has been widely used in scientific research for its unique properties. This compound has a nitro group attached to an aniline ring, which makes it a useful compound for studying the effects of nitroaromatic compounds on biological systems. In
Aplicaciones Científicas De Investigación
N-ethyl-2-(3-nitroanilino)acetamide has been used in a variety of scientific research applications, including as a fluorescent probe for studying protein-ligand interactions, as a model compound for studying the metabolism of nitroaromatic compounds in bacteria, and as a tool for studying the effects of nitroaromatic compounds on cellular signaling pathways. N-ethyl-2-(3-nitroanilino)acetamide has also been used as a starting material for the synthesis of other compounds with similar properties.
Mecanismo De Acción
The mechanism of action of N-ethyl-2-(3-nitroanilino)acetamide is not fully understood, but it is believed to involve the formation of reactive intermediates that can interact with biological molecules such as proteins and DNA. These interactions can lead to changes in cellular signaling pathways and gene expression, which can ultimately result in changes in cellular function.
Biochemical and Physiological Effects:
N-ethyl-2-(3-nitroanilino)acetamide has been shown to have a variety of biochemical and physiological effects in different systems. In bacterial systems, N-ethyl-2-(3-nitroanilino)acetamide has been shown to be metabolized by nitroreductase enzymes, which can lead to the formation of toxic intermediates that can damage DNA and other cellular components. In mammalian systems, N-ethyl-2-(3-nitroanilino)acetamide has been shown to have effects on cellular signaling pathways and gene expression, which can lead to changes in cellular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-ethyl-2-(3-nitroanilino)acetamide has several advantages for use in lab experiments, including its stability, solubility, and fluorescent properties. However, there are also some limitations to its use, including its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for research on N-ethyl-2-(3-nitroanilino)acetamide. One area of interest is the development of new synthetic methods for N-ethyl-2-(3-nitroanilino)acetamide and related compounds. Another area of interest is the use of N-ethyl-2-(3-nitroanilino)acetamide as a tool for studying the effects of nitroaromatic compounds on cellular signaling pathways and gene expression. Finally, there is interest in studying the potential toxic effects of N-ethyl-2-(3-nitroanilino)acetamide and related compounds on biological systems, particularly in the context of environmental exposure.
Métodos De Síntesis
N-ethyl-2-(3-nitroanilino)acetamide can be synthesized using a variety of methods. One common method involves the reaction of 3-nitroaniline with ethyl chloroacetate in the presence of a base such as sodium hydroxide. This reaction results in the formation of N-ethyl-2-(3-nitroanilino)acetamide as a yellow crystalline solid. Other methods involve the use of different reagents and reaction conditions, but the overall process is similar.
Propiedades
IUPAC Name |
N-ethyl-2-(3-nitroanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-2-11-10(14)7-12-8-4-3-5-9(6-8)13(15)16/h3-6,12H,2,7H2,1H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMCNSXMCPDDCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CNC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-(3-nitroanilino)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-propoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7461192.png)




![2-[(4-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461214.png)
![N-[3-(cyclopropylmethoxy)propyl]-3-ethyl-4-oxophthalazine-1-carboxamide](/img/structure/B7461231.png)


![Cyclopropyl-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]methanone](/img/structure/B7461247.png)
![[3-(Methoxymethyl)-1-benzofuran-2-yl]-piperidin-1-ylmethanone](/img/structure/B7461252.png)

